
Beryllium--magnesium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium–magnesium (2/1) is an intermetallic compound consisting of beryllium and magnesium in a 2:1 ratio. This compound is part of the alkaline earth metals group and exhibits unique properties due to the combination of these two elements. Beryllium is known for its high stiffness, lightweight, and thermal stability, while magnesium is recognized for its low density and good mechanical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beryllium–magnesium (2/1) can be synthesized through various methods, including:
Thermal Reduction: This involves the reduction of beryllium fluoride with magnesium metal at high temperatures. The reaction is as follows[ \text{BeF}_2 + \text{Mg} \rightarrow \text{MgF}_2 + \text{Be} ]
Powder Metallurgy: This method involves mixing beryllium and magnesium powders, followed by compaction and sintering at elevated temperatures to form the intermetallic compound.
Industrial Production Methods
Industrial production of beryllium–magnesium (2/1) typically involves the thermal reduction method due to its efficiency and scalability. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium–magnesium (2/1) undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxygen, beryllium–magnesium (2/1) forms a protective oxide layer, which prevents further oxidation. The reaction is as follows[ 2\text{Be} + \text{O}_2 \rightarrow 2\text{BeO} ]
Reduction: The compound can be reduced using strong reducing agents, such as lithium aluminum hydride.
Substitution: Beryllium–magnesium (2/1) can undergo substitution reactions with halogens to form halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, lithium aluminum hydride, and halogens. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include beryllium oxide, magnesium oxide, and various halides, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Beryllium–magnesium (2/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of intermetallic compounds and their properties.
Biology: Beryllium–magnesium (2/1) is used in the development of lightweight and strong materials for biomedical implants.
Medicine: The compound’s unique properties make it suitable for use in medical imaging devices and radiation shielding.
Industry: Beryllium–magnesium (2/1) is used in the aerospace and automotive industries for its high strength-to-weight ratio and thermal stability
Mécanisme D'action
The mechanism by which beryllium–magnesium (2/1) exerts its effects is primarily through its structural and chemical properties. The compound forms a stable intermetallic structure, which provides high strength and thermal stability. The molecular targets and pathways involved include the formation of protective oxide layers and the interaction with other elements to form stable compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to beryllium–magnesium (2/1) include:
Beryllium–aluminum (2/1): This compound also exhibits high strength and thermal stability but has different mechanical properties due to the presence of aluminum.
Magnesium–aluminum (2/1): This compound is known for its lightweight and good mechanical properties but lacks the high stiffness of beryllium–magnesium (2/1)
Uniqueness
Beryllium–magnesium (2/1) is unique due to its combination of high stiffness, lightweight, and thermal stability. These properties make it suitable for applications where both strength and low weight are critical, such as in aerospace and medical devices .
Propriétés
Numéro CAS |
83606-56-8 |
|---|---|
Formule moléculaire |
Be2Mg |
Poids moléculaire |
42.330 g/mol |
InChI |
InChI=1S/2Be.Mg |
Clé InChI |
GXRMGIRCVDTIDR-UHFFFAOYSA-N |
SMILES canonique |
[Be].[Be].[Mg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)

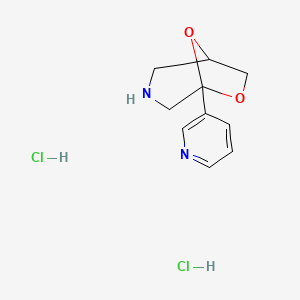

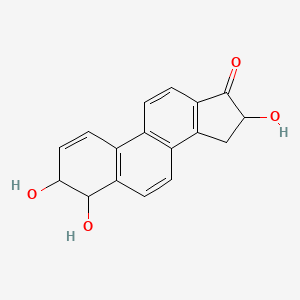
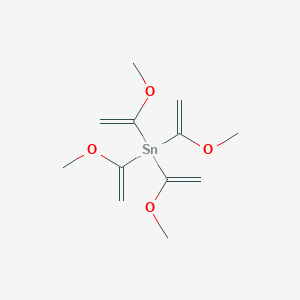
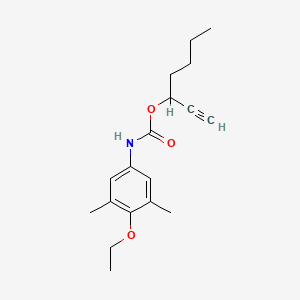
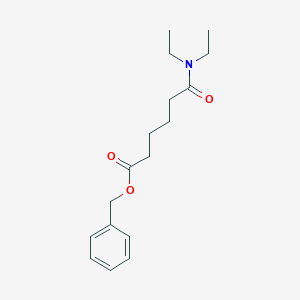
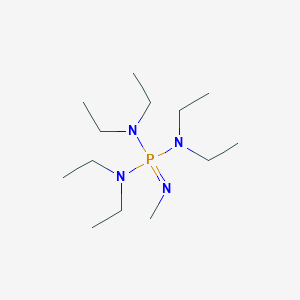
![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)
